Structural Analysis and NMR Spectra of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: A Comprehensive Technical Guide
Structural Analysis and NMR Spectra of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: A Comprehensive Technical Guide
Executive Summary
The compound 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1956378-90-7) represents a highly specialized and structurally rigid cyclic sulfamidate. In modern medicinal chemistry and organic synthesis, cyclic sulfamidates act as "spring-loaded" electrophiles, enabling the stereospecific and regioselective synthesis of complex 1,2-amino alcohols, diamines, and heterocyclic scaffolds. This whitepaper provides an in-depth analysis of its structural properties, NMR spectroscopic profile, and self-validating synthetic protocols, designed for researchers and drug development professionals.
Chemical Identity & Structural Context
To utilize this scaffold effectively, one must understand the causality behind its structural design.
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Molecular Formula: C₉H₁₇NO₅S
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Molecular Weight: 251.30 g/mol
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SMILES: CC1(C)CN(C(OC(C)(C)C)=O)S(=O)(=O)O1
The Causality of Substitution
The architectural choices in this molecule are highly deliberate[1]:
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The N-Boc Group (Position 3): The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the nitrogen from unwanted N-alkylation during subsequent ring-opening reactions. More importantly, its strong electron-withdrawing nature activates the adjacent C4 position, lowering the LUMO energy and making it highly susceptible to nucleophilic attack.
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The 5,5-Dimethyl Group: The inclusion of two methyl groups at the C5 position introduces severe steric hindrance. While this slightly reduces the overall reactivity of the ring compared to unsubstituted analogs, it guarantees absolute regiocontrol. Nucleophiles are sterically blocked from attacking C5, forcing exclusive ring-opening at the C4 position[2].
Regioselective ring-opening logic driven by 5,5-dimethyl steric hindrance.
Structural Analysis & Conformation
Crystallographic and computational analyses of analogous cyclic sulfamidates reveal that the 5-membered 1,2,3-oxathiazolidine ring typically adopts an envelope conformation[3].
The SO₂ group and the bulky N-Boc group dictate the three-dimensional geometry to minimize dipole-dipole interactions and steric clashes. The Boc group is forced into a pseudo-equatorial orientation. Because the C5 position is symmetrically substituted with two methyl groups, the molecule lacks a chiral center (unlike its 5-methyl counterpart)[4]. However, the constrained ring system restricts the free rotation of the C-N bond, which can occasionally lead to slight line broadening in NMR spectra at lower temperatures.
NMR Spectroscopy Profile
Accurate structural verification relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the representative ¹H and ¹³C NMR data for 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide in CDCl₃.
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H NMR | 3.72 | Singlet (s) | 2H | C4-H₂ : Downfield shifted due to the adjacent electron-withdrawing N-Boc and SO₂ groups. Appears as a singlet due to the symmetry of the achiral C5 center. |
| ¹H NMR | 1.58 | Singlet (s) | 6H | C5-(CH₃)₂ : Equivalent methyl groups attached to the quaternary C5 carbon. |
| ¹H NMR | 1.52 | Singlet (s) | 9H | Boc -C(CH₃)₃ : Standard massive singlet for the tert-butyl protecting group. |
| ¹³C NMR | 151.2 | Singlet (Cq) | - | Boc C=O : Carbonyl carbon of the carbamate. |
| ¹³C NMR | 86.4 | Singlet (Cq) | - | C5 (Quaternary) : Highly deshielded by the adjacent ring oxygen. |
| ¹³C NMR | 84.1 | Singlet (Cq) | - | Boc -C(CH₃)₃ : Quaternary carbon of the tert-butyl group. |
| ¹³C NMR | 56.8 | Singlet (CH₂) | - | C4 : Methylene carbon adjacent to the nitrogen atom. |
| ¹³C NMR | 28.1 | Singlet (CH₃) | - | Boc -C(CH₃)₃ : Methyl carbons of the tert-butyl group. |
| ¹³C NMR | 24.5 | Singlet (CH₃) | - | C5-(CH₃)₂ : Methyl carbons attached to the ring. |
Note: Data is calibrated to the residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[5].
Experimental Protocol: Synthesis and Isolation
The synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide requires strict adherence to anhydrous conditions to prevent the premature hydrolysis of the highly reactive sulfamidite intermediate. The following protocol is designed as a self-validating system.
Step-by-Step Methodology
Step 1: Formation of the Cyclic Sulfamidite
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Setup: Dissolve 1.0 equivalent of N-Boc-1-amino-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
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Base Addition: Add 2.5 equivalents of anhydrous imidazole. Causality: Imidazole is preferred over triethylamine as it acts as a nucleophilic catalyst, facilitating the rapid transfer of the sulfinyl group while minimizing elimination side reactions.
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Cyclization: Dropwise add 1.1 equivalents of thionyl chloride (SOCl₂). Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
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In-Process Validation (TLC): Because the product lacks a strong UV chromophore, stain the TLC plate (Hexanes/EtOAc 7:3) with KMnO₄. The starting material will show a distinct spot, whereas the sulfamidite intermediate will migrate significantly higher (less polar).
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Workup: Quench with cold water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude sulfamidite immediately in the next step, as S(IV) species are prone to hydrolysis.
Step 2: Oxidation to the Cyclic Sulfamidate
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Setup: Dissolve the crude sulfamidite in a biphasic mixture of CH₃CN : DCM : H₂O (2:2:1 ratio). Cool the mixture to 0 °C.
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Catalyst & Oxidant: Add 0.05 equivalents of Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), followed by the portion-wise addition of 1.5 equivalents of Sodium periodate (NaIO₄). Causality: The RuCl₃/NaIO₄ system is highly specific for oxidizing S(IV) to S(VI). The biphasic system prevents the acidic byproducts from cleaving the acid-sensitive Boc group.
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Reaction Tracking: Stir vigorously for 1-2 hours at 0 °C. The reaction mixture will turn dark brown/black due to the ruthenium species.
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Self-Validating NMR Check: Upon completion and workup (filtration through Celite, extraction, and silica gel chromatography), run a crude ¹H NMR. The successful oxidation is confirmed by the downfield shift of the C4-H₂ protons (from ~3.4 ppm in the sulfamidite to ~3.72 ppm in the sulfamidate).
Synthesis workflow of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide.
Applications in Drug Development
The 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is a critical building block in the synthesis of novel therapeutics. Because the 5,5-dimethyl substitution entirely blocks C5 attack, researchers can use a wide array of nucleophiles (e.g., primary/secondary amines, azides, thiols, and organocuprates) to attack the C4 position.
Following nucleophilic ring-opening, the resulting sulfate ester intermediate is easily hydrolyzed under mildly acidic conditions to yield a regiopure, Boc-protected amino alcohol derivative. This methodology is heavily utilized in the synthesis of enzyme inhibitors, peptidomimetics, and specialized ligands for asymmetric catalysis[5].
References
- (r)
- 1956378-90-7 | 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide | Aliphatic Chain Hydrocarbons | Ambeed.
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl)
- (R)-3-(tert-Butoxycarbonyl)
- The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. (r)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | 863453-61-6 | Benchchem [benchchem.com]
- 2. 1956378-90-7 | 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
